2-cyano-3-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide
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Overview
Description
2-cyano-3-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the furan ring: This step might involve a coupling reaction between a furan derivative and the pyrazole intermediate.
Addition of the cyano group: This can be done using a cyanation reaction, often involving reagents like sodium cyanide or potassium cyanide.
Formation of the enamide: This final step might involve the reaction of the intermediate with an appropriate amide reagent under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions might target the cyano group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the pyrazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-cyano-3-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industry, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group, furan ring, and pyrazole moiety can all contribute to the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(furan-2-yl)-N-(phenyl)prop-2-enamide
- 2-cyano-3-(furan-2-yl)-N-(3-methyl-1H-pyrazol-5-yl)prop-2-enamide
- 2-cyano-3-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide
Uniqueness
The unique combination of the cyano group, furan ring, and pyrazole moiety in 2-cyano-3-(furan-2-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-13-10-17(22(21-13)15-6-3-2-4-7-15)20-18(23)14(12-19)11-16-8-5-9-24-16/h2-11H,1H3,(H,20,23)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWZEQVADMMGBV-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=CC2=CC=CO2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)/C(=C\C2=CC=CO2)/C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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